molecular formula C8H4Cl4O B042897 2,2,2',4'-Tetrachloroacetophenone CAS No. 2274-66-0

2,2,2',4'-Tetrachloroacetophenone

Cat. No. B042897
CAS RN: 2274-66-0
M. Wt: 257.9 g/mol
InChI Key: LRXWJPURTZCTEH-UHFFFAOYSA-N
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Description

2,2,2',4'-Tetrachloroacetophenone is a chlorinated organic compound, characterized by its chloro and keto functional groups attached to an acetophenone backbone. This chemical structure imparts unique physical and chemical properties, making it of interest for various synthetic and analytical applications.

Synthesis Analysis

The synthesis of chlorinated acetophenones typically involves Friedel-Crafts acylation reactions, where chlorobenzene derivatives react with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. For example, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone, a related compound, achieves a yield of 87% under optimized conditions, illustrating the efficiency of this synthetic route for chlorinated acetophenones (Li De-liang, 2010).

Scientific Research Applications

  • A study on the toxicity of 2,4-D herbicide emphasizes its occupational risk, neurotoxicity, herbicide resistance, impacts on non-target species, and molecular imprinting applications (Zuanazzi, Ghisi, & Oliveira, 2020).

  • The compound TPE-4N, related to 2,2,2',4'-Tetrachloroacetophenone, demonstrates potential for chemical sensing and environmental monitoring due to its stimuli-responsive and reversible fluorescence properties (Wang et al., 2015).

  • The selective herbicide 2,4-D, mimicking natural auxin, is used for its ability to kill dicots without affecting monocots, causing abnormal growth and plant death (Song, 2014).

  • Tetradentate nickel(II)-Schiff base complexes derived from similar compounds are studied for their redox behavior and catalytic abilities in chemical reactions (Ourari et al., 2014).

  • The impact of chronic exposure to 2,4-DCP in freshwater fish highlights its use in environmental and biological studies, especially in understanding antioxidant system responses (Zhang et al., 2004).

  • Research on the sulfate radical pathway and the room-temperature degradation of phenolic compounds like 2,4-dichlorophenol provides insight into environmental and water treatment applications (Anipsitakis, Dionysiou, & Gonzalez, 2006).

  • The study of BCAP crystals assists in identifying functional groups, confirming structure, and determining unit cell dimensions in scientific research (Madhuramba et al., 2008).

  • Photocatalytic degradation studies involving similar compounds are significant for environmental applications, such as the use of aluminum tetrasulfophthalocyanine in degrading 4-chlorophenol (Hu, Xu, & Zhao, 2004).

  • Carbon-modified TiO2 catalysts show high activities for the photocatalytic degradation of 4-chlorophenol under visible light, relevant in environmental chemistry (Cheng et al., 2007).

Safety And Hazards

Future Directions

The future directions of 2,2,2’,4’-Tetrachloroacetophenone are not explicitly mentioned in the search results. However, given its chemical properties and reactions, it may have potential applications in various fields of research.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a subject matter expert.


properties

IUPAC Name

2,2-dichloro-1-(2,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXWJPURTZCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062300
Record name Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)-
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Molecular Weight

257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2',4'-Tetrachloroacetophenone

CAS RN

2274-66-0
Record name 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone
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Record name 2,2,2',4'-Tetrachloroacetophenone
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Record name 2,4-Dichlorophenacylidene chloride
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Record name Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)-
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Record name Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)-
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Record name 2,2-dichloro-1-(2,4-dichlorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
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Record name 2,2,2',4'-TETRACHLOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Tsuruta, T Harada, H Nishino… - Bulletin of the Chemical …, 1985 - journal.csj.jp
The reaction of 2-(4-methoxyphenyl)-4-chromanone with Mn(OAc) 3 in the presence of LiCl gave 3,3-dichloro-2-(4-methoxyphenyl)-4-chromanone. The reactions of 2-phenyl-4-…
Number of citations: 19 www.journal.csj.jp
WB Burton, TF Sullivan - Journal of Agricultural and Food …, 1972 - ACS Publications
Several radioactive samples of three polychlorophenyl vinyl phosphates have been synthesized for use in tracer studies to facilitate the evaluation and development of this valuable …
Number of citations: 1 pubs.acs.org
DL Rector, SD Folz, RD Conklin… - Journal of Medicinal …, 1981 - ACS Publications
The discovery of the broad-spectrum anthelmintic candidate p-toluoyl chloride phenylhydrazone was first reported in 1973. This account describes changes in anthelmintic activity with …
Number of citations: 30 pubs.acs.org
DJ McLennan, RJ Wong - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Deuterium isotope effects (kH/kD) have been measured for the dehydrochlorination of (p-ClC6H4)2CH·CCl3(DDT) induced by the bases PhS–, p-NO2·C6H4·O–, PhO–, and OEt–(in …
Number of citations: 15 pubs.rsc.org
RL Li, SW Dietrich, C Hansch - Journal of Medicinal Chemistry, 1981 - ACS Publications
In our previous publication (Blaney, JM; Dietrich, SW; Reynolds,. A.; Hansch, CJ Med. Chem. 1979, 22, 614), correlation equations were presented for the inhibition of bovine liver and …
Number of citations: 31 pubs.acs.org
A Sachauer, B Cocheo, M Solomon… - Journal of Agricultural …, 1963 - ACS Publications
To utilize one of several contem-plated experimental approaches to the testing of a new chemical hypothesis (70) on the toxic action of certain con-tact insecticides, it was necessary to …
Number of citations: 0 pubs.acs.org
SHELL OIL CO DENVER CO - 1990 - apps.dtic.mil
This document describes the process and results of the alternatives assessment conducted for the shell section 36 trenches site 36-3, approximately 31 trenches used from 1952 to …
Number of citations: 0 apps.dtic.mil
TH Van Joost, GR Wiemer - Contact dermatitis, 1991 - pubmed.ncbi.nlm.nih.gov
Contact dermatitis from tetrachloroacetophenone (TCAP) in an insecticide plant Contact dermatitis from tetrachloroacetophenone (TCAP) in an insecticide plant Contact Dermatitis. …
Number of citations: 6 pubmed.ncbi.nlm.nih.gov
J Aston, J Mutea, B Toutain, J Maitima, S Mugatha… - 2004 - agritrop.cirad.fr
Funded by the EU, the Environmental Monitoring and Management Component (EMMC) is part of the regional FITCA program. EMMC is contracted to ILRI (TAC signed on March 28th …
Number of citations: 3 agritrop.cirad.fr
GP Rose - Group Research Report GBRG
Number of citations: 2

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